molecular formula C12H13ClO2 B3377610 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid CAS No. 1340521-86-9

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No. B3377610
CAS RN: 1340521-86-9
M. Wt: 224.68
InChI Key: OHQPZEVVNQCJFI-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid” often belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a ring of six carbon atoms joined in a planar cycle with alternating single and double bonds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, nucleophilic substitution, or cycloaddition . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a cyclobutane ring attached to a phenyl group (a benzene ring) and a carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including but not limited to, esterification, reduction, and various coupling reactions . The exact reactions would depend on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact molecular structure . These properties could include melting point, boiling point, solubility in various solvents, and stability under various conditions .

Mechanism of Action

The mechanism of action of these compounds in biological systems can vary widely and would depend on the specific compound . Some similar compounds are known to interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on the specific compound and its concentration . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Future research on these compounds could involve exploring their potential uses in various fields such as medicine, materials science, and environmental science. This could involve studying their biological activity, their physical properties, and their reactivity under various conditions .

properties

IUPAC Name

1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQPZEVVNQCJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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